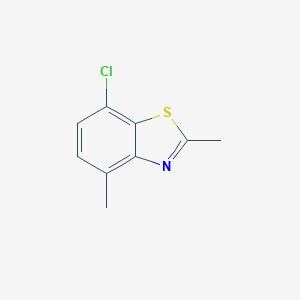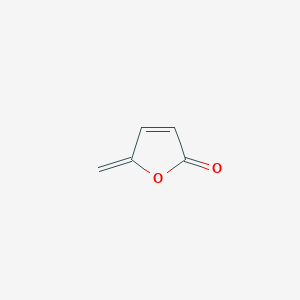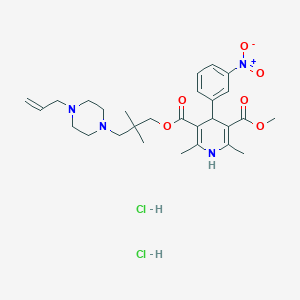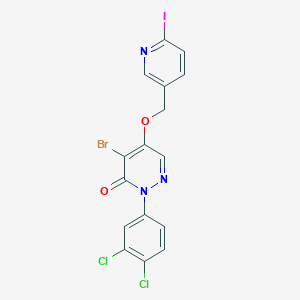
3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of 3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins in the body, which leads to its anti-inflammatory, anti-tumor, and anti-viral effects.
Biochemische Und Physiologische Effekte
3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- has been found to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which leads to its anti-inflammatory effects. It has also been found to inhibit the growth of cancer cells, which leads to its anti-tumor effects. Additionally, it has been found to inhibit the replication of certain viruses, which leads to its anti-viral effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- in lab experiments is its potential to be used as a multi-functional compound with various applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)-. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as a pesticide in agriculture. Additionally, further research can be conducted on its potential use as a catalyst in industry.
Synthesemethoden
The synthesis of 3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- involves the reaction of 3,4-dichloroaniline with 6-iodo-3-pyridinemethanol in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with 4-bromo-2-hydroxybenzaldehyde in the presence of sodium hydroxide and ethanol to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, it has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In the field of agriculture, it has been studied for its potential use as a pesticide. In the field of industry, it has been studied for its potential use as a catalyst.
Eigenschaften
CAS-Nummer |
122322-26-3 |
|---|---|
Produktname |
3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- |
Molekularformel |
C16H9BrCl2IN3O2 |
Molekulargewicht |
553 g/mol |
IUPAC-Name |
4-bromo-2-(3,4-dichlorophenyl)-5-[(6-iodopyridin-3-yl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H9BrCl2IN3O2/c17-15-13(25-8-9-1-4-14(20)21-6-9)7-22-23(16(15)24)10-2-3-11(18)12(19)5-10/h1-7H,8H2 |
InChI-Schlüssel |
PJOGFCJTCZUVQM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)OCC3=CN=C(C=C3)I)Br)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)OCC3=CN=C(C=C3)I)Br)Cl)Cl |
Andere CAS-Nummern |
122322-26-3 |
Synonyme |
3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridi nyl)methoxy)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



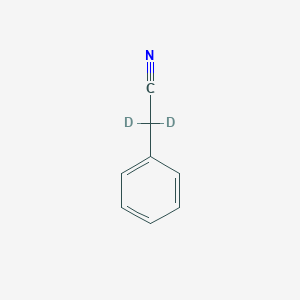
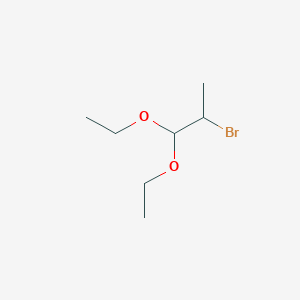
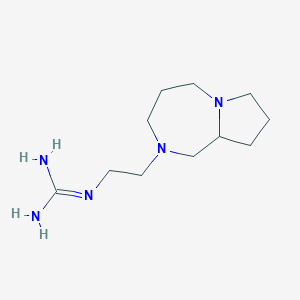
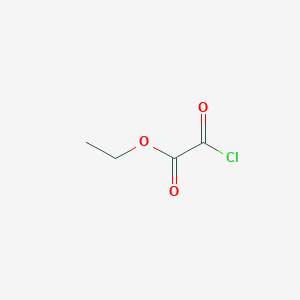
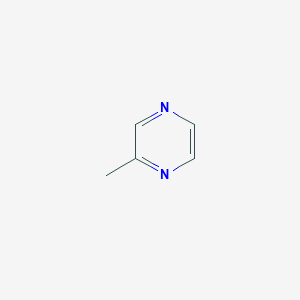
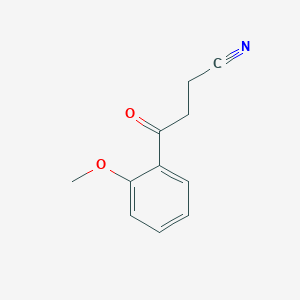
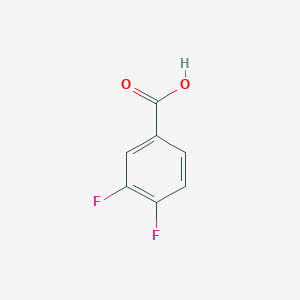
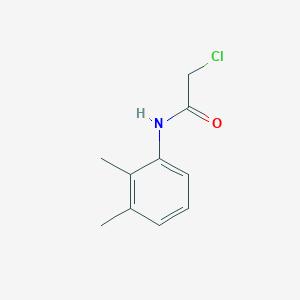
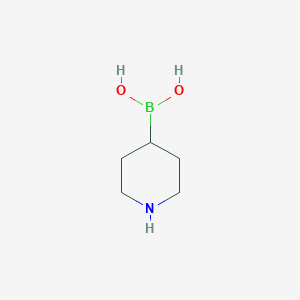
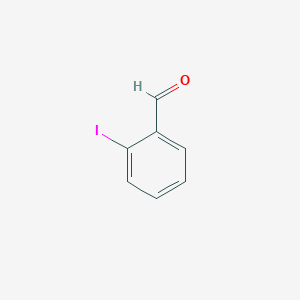
![2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid](/img/structure/B48342.png)
